molecular formula C18H19NO4 B13070582 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid

Cat. No.: B13070582
M. Wt: 313.3 g/mol
InChI Key: GUWSQYJXSRIJCI-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is an organic compound with the molecular formula C18H19NO4. It is a derivative of phenylbutanoic acid and contains a benzyloxycarbonyl group attached to the amino group. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method is the reaction of 4-phenylbutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Cbz group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site. This allows for selective reactions at other positions on the molecule. The compound can be deprotected under specific conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Benzyloxy)carbonyl]amino}-4-phenylbutanoic acid is unique due to its specific structure, which combines a phenylbutanoic acid backbone with a benzyloxycarbonyl-protected amino group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

4-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-17(21)16(12-11-14-7-3-1-4-8-14)19-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSQYJXSRIJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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